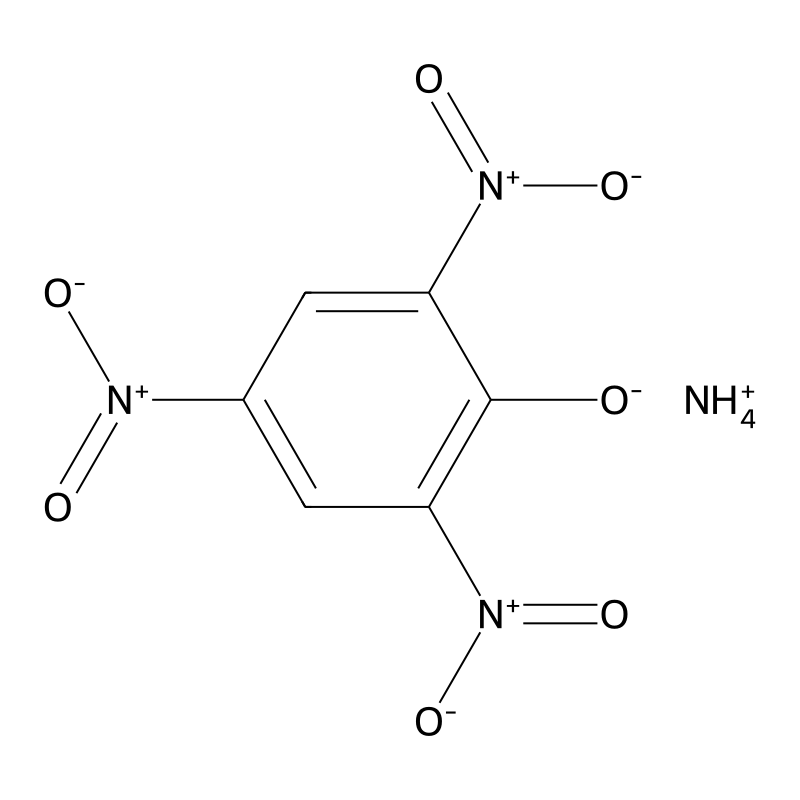

Ammonium picrate

C6H6N4O7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H6N4O7

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1 g/100 mL at 20 °C

Solubility in water, g/100ml at 20 °C: 1.1

Synonyms

Canonical SMILES

Ammonium picrate can undergo several chemical transformations:

- Acidification to Picric Acid: Ammonium picrate can be converted back to picric acid through acidification with strong acids such as sulfuric or hydrochloric acid in an aqueous system .

- Hydrogenation: The compound can be hydrogenated to produce various useful chemicals, including triaminophenol and triaminobenzene, under specific conditions involving catalysts .

- Decomposition: Upon heating or exposure to fire, ammonium picrate decomposes to produce toxic nitrogen oxides and other hazardous gases .

Ammonium picrate poses significant health risks. It can cause liver and kidney damage upon exposure. Inhalation or skin contact may lead to irritation of the respiratory tract and skin allergies. Symptoms of exposure can include headache, nausea, vomiting, and jaundice due to the yellowing of the skin and eyes . The chemical is classified as highly flammable and reactive, presenting a danger of explosion when dry .

Ammonium picrate is synthesized through the neutralization of picric acid with ammonia:

- Neutralization Reaction:This reaction results in the formation of ammonium picrate from picric acid and ammonia.

- Alternative Methods: Other methods involve the use of ammonium salts in reactions with picric acid under controlled conditions to ensure safety and yield .

Uniqueness of Ammonium Picrate:

- Unlike trinitrotoluene (TNT), which is more stable but less sensitive than ammonium picrate when dry, ammonium picrate's explosive potential increases significantly under specific conditions.

- It has historical significance as one of the first explosives used in aerial bombing operations.

Studies on ammonium picrate interactions focus on its reactivity with other substances:

- Reactivity with Reducing Agents: Ammonium picrate can react violently with reducing agents, necessitating careful handling and storage protocols.

- Environmental Interactions: In aqueous environments, ammonium picrate's sensitivity to shock decreases significantly when mixed with water, making it less hazardous in such states compared to its dry form .

Origins and Military Adoption

Ammonium picrate, colloquially termed Dunnite or Explosive D, was developed in 1906 by U.S. Army Major Beverly W. Dunn. Its inception marked a strategic shift toward safer explosives capable of withstanding mechanical shock during artillery deployment. Unlike its predecessor, picric acid, which formed sensitive metal picrates upon contact with shell casings, ammonium picrate’s ionic structure rendered it less prone to accidental detonation.

The compound saw its first combat application in 1911 during the Italo-Turkish War, where Italian forces deployed it in aerial bombs over Libya—a historic milestone in military ordnance. By World War I, the U.S. Navy standardized ammonium picrate for armor-piercing shells, leveraging its insensitivity to survive the impact of penetrating hardened steel before detonating via a base fuze. However, its adoption was not universal: by 1911, the U.S. Army abandoned Dunnite due to cost inefficiencies (64¢/lb vs. TNT’s 26.5¢/lb), while the Navy continued its use through WWII.

Industrial Synthesis and Challenges

Early production methods involved neutralizing picric acid with aqueous ammonia, yielding dilute solutions (~7% concentration) that required extensive crystallization and generated hazardous waste. A 1937 patent by F.F. Chapman revolutionized synthesis by introducing anhydrous ammonia gas, which reduced solvent volumes and improved yield control. Despite these advances, post-WWII demilitarization efforts revealed persistent challenges: discarded Dunnite caches, such as those mistaken for rust-colored rocks in Newfoundland (2008), underscored its environmental persistence and public safety risks.

Traditional Neutralization Pathways

The historical production of ammonium picrate has relied primarily on the neutralization of picric acid (2,4,6-trinitrophenol) with aqueous ammonia solutions [1]. The fundamental reaction involves the direct acid-base neutralization where picric acid reacts with ammonium hydroxide to form ammonium picrate and water [2]. Traditional methodologies employed two distinct approaches that varied significantly in their operational parameters and product concentrations.

The earliest documented method, as described in military explosive production protocols, involved suspending picric acid in approximately one hundred times its weight of water, followed by neutralization with aqueous ammonia [1]. This procedure produced solutions with concentrations of only seven percent with respect to ammonium picrate [1]. The neutralization process required cooling the solution below zero degrees Celsius to facilitate crystallization, after which the product was separated through filtration [1].

An improved traditional approach utilized damp picric acid instead of completely dry material, which significantly enhanced the process efficiency [1]. This modification achieved solution concentrations of approximately eighteen percent ammonium picrate [1]. The improved method operated at room temperature conditions, eliminating the need for extensive cooling requirements [1]. However, both traditional approaches suffered from substantial mother liquor disposal problems due to the large volumes of dilute solutions generated during production [1].

The stoichiometric relationship in traditional neutralization follows the equation where one mole of picric acid reacts with one mole of ammonia to produce one mole of ammonium picrate [2]. The neutralization reaction is characterized by the formation of the ionic compound where the picrate anion associates with the ammonium cation [11]. Studies have demonstrated that both picric acid and ammonium picrate exhibit similar toxicological profiles due to the dissociation of the picrate anion in aqueous solutions [42].

Industrial-Scale Production Techniques

Industrial-scale production of ammonium picrate has evolved to address the limitations inherent in traditional laboratory-scale methods [1]. Modern industrial facilities, such as the former New York Ordnance Works, were designed to produce sixty thousand pounds of ammonium picrate per twenty-four hour operational period [31]. These facilities incorporated specialized equipment including administration areas, boiler houses, ammonium picrate production areas, acid processing areas, and magazine storage facilities [31].

The industrial process utilizes significantly larger batch sizes compared to laboratory methods [1]. Typical industrial operations employ three hundred pounds of picric acid suspended in five hundred pounds of water or recycled mother liquor [1]. The process maintains operating temperatures at two hundred degrees Fahrenheit (ninety-three degrees Celsius) through continuous live steam agitation [1]. This temperature control ensures optimal reaction kinetics while preventing thermal decomposition of the sensitive explosive compound [1].

Industrial neutralization control systems employ sophisticated monitoring techniques to ensure complete reaction [1]. The process continues until the solution achieves permanent neutrality, as determined by test paper monitoring followed by a ten-minute stability period [1]. This rigorous quality control approach ensures that no unreacted picric acid remains in suspension, which could compromise product quality and stability [1].

Large-scale operations have demonstrated the ability to achieve final product concentrations exceeding thirty-five percent, representing a substantial improvement over traditional methods [1]. The industrial process incorporates mother liquor recycling systems that minimize waste generation while maintaining consistent product quality [1]. Equipment sizing for industrial operations has been materially reduced compared to older methods due to the higher concentration solutions achieved [1].

Modern Synthetic Approaches

Contemporary ammonium picrate synthesis has adopted anhydrous ammonia gas as the preferred neutralizing agent, representing a significant advancement over aqueous ammonia methods [1]. This approach involves introducing gaseous anhydrous ammonia beneath the surface of a picric acid suspension until permanent neutralization is achieved [1]. The process eliminates the volume increase problems associated with aqueous ammonia addition while enabling precise chemical control throughout the reaction [1].

Modern synthesis utilizes controlled gas flow systems where anhydrous ammonia can be diluted with air or other inert gases to regulate the neutralization rate [1]. This precise control mechanism allows operators to maintain optimal reaction conditions while preventing rapid pH changes that could affect product quality [1]. The gas introduction system operates at atmospheric pressure, simplifying equipment requirements compared to high-pressure industrial processes [1].

Recent developments in crystallization techniques have focused on solvent-solvent cooling methods for related ammonium salts, which may have applications in ammonium picrate production [19]. These approaches involve controlled cooling patterns and stirring rates to influence crystal morphology and size distribution [19]. The methodology provides promising strategies for continuous production systems that could be adapted for ammonium picrate manufacturing [19].

Advanced synthetic approaches also incorporate eutectic explosive formulations where ammonium picrate serves as a base component [3]. These methods involve dissolution in specific solvents followed by controlled evaporation and drying processes to achieve desired product characteristics [3]. The preparation methods utilize temperature elevation to thirty-five degrees Celsius under controlled agitation conditions [3].

Quality Control Methodologies in Synthesis

Quality control in ammonium picrate synthesis encompasses multiple analytical techniques to ensure product purity and consistency [1]. Modern neutralization monitoring employs test paper systems combined with stability testing protocols [1]. The endpoint determination requires that solutions remain neutral for a minimum of ten minutes of boiling with steam after ammonia supply termination [1]. This extended stability period confirms complete neutralization and absence of unreacted starting materials [1].

Crystallization control represents a critical quality parameter in ammonium picrate production [1]. Temperature-controlled crystallization processes ensure consistent crystal size distribution and morphology [1]. The crystallization typically occurs during cooling from the neutralization temperature to room temperature, with the cooling rate affecting final product characteristics [1].

Analytical methods for quality assessment include thermogravimetric analysis and Karl Fischer titration for moisture content determination [38]. These techniques provide quantitative data on crystal water content, which influences product stability and performance characteristics [38]. Fourier-transform infrared spectroscopy enables identification of characteristic nitro group stretching frequencies at approximately thirteen hundred thirty and fifteen hundred sixty wavenumbers [38].

Purity assessment protocols examine the absence of metallic impurities that could significantly affect thermal stability [35] [36]. Traces of metallic picrates can substantially lower the decomposition temperature of ammonium picrate mixtures [35]. Quality control procedures therefore include specific testing for metallic contaminants that could compromise product performance [35].

Comparative Analysis of Production Methods

| Production Method | Concentration Achieved | Temperature Requirements | Mother Liquor Issues | Chemical Control |

|---|---|---|---|---|

| Traditional Dilute Method | 7% | Below 0°C (cooling) | Serious disposal problem | Poor due to volume changes |

| Traditional Improved Method | 18% | Room temperature | Still problematic | Poor due to volume changes |

| Modern Anhydrous Method | >35% | 200°F (93°C) | Minimized through recycling | Excellent (constant volume) |

Economic analysis of production methods reveals significant advantages for modern anhydrous ammonia approaches [1]. The traditional dilute method required approximately one hundred times the weight of water relative to picric acid, resulting in massive volumes of dilute mother liquor [1]. This created substantial disposal costs and environmental concerns for industrial operations [1]. The improved traditional method reduced but did not eliminate these issues [1].

Modern anhydrous ammonia methods achieve concentration improvements of five-fold compared to traditional dilute processes [1]. This enhancement directly translates to reduced equipment sizing requirements and lower capital costs for industrial facilities [1]. The constant volume during neutralization enables precise process control and consistent product quality [1].

Yield optimization studies demonstrate that modern methods provide superior conversion efficiency [6]. Research conducted at Los Alamos National Laboratory achieved yields exceeding ninety percent through optimized reaction conditions [6]. The synthesis utilized concentrated ammonium hydroxide from commercial sources with picric acid obtained from established chemical suppliers [6].

Environmental impact assessment favors modern production methods due to mother liquor recycling capabilities [1]. Traditional methods generated substantial waste streams requiring treatment or disposal [1]. Contemporary approaches incorporate closed-loop systems where mother liquor serves as solvent for subsequent production batches [1]. This recycling system eliminates waste generation while maintaining product quality standards [1].

Process safety considerations also favor modern approaches through improved chemical control systems [1]. The constant volume operation prevents rapid concentration changes that could lead to thermal runaway conditions [1]. Gas flow control systems enable gradual neutralization rates that maintain safe operating temperatures throughout the process [1].

| Quality Control Parameter | Traditional Methods | Modern Methods |

|---|---|---|

| Neutrality Testing | Basic pH indicators | Test papers with confirmation |

| Endpoint Determination | Initial neutrality (often temporary) | Permanent neutrality (10 min stability) |

| Process Monitoring | Limited due to volume changes | Precise gas flow control |

| Product Purity | Variable | Higher due to controlled conditions |

| Crystal Separation | Simple filtration | Temperature-controlled crystallization |

| Mother Liquor Management | Disposal problem | Recycling system |

Ammonium picrate exhibits distinctive crystallographic properties that have been extensively studied through single-crystal X-ray diffraction techniques. The compound crystallizes in an orthorhombic crystal system with space group Ibca (No. 73), as established by the seminal work of Maartmann-Moe in 1969 [1]. This crystallographic arrangement represents a fundamental structural framework that influences the compound's physical and chemical properties.

The crystal morphology of ammonium picrate typically manifests as bright yellow scales or orthorhombic crystals with a density of 1.72 g/cm³ [2]. The yellow coloration is characteristic of the picrate anion's extended conjugation system, which includes multiple nitro groups attached to the phenolic ring. Notably, the so-called "red modification" is not a distinct polymorph but rather a slightly contaminated form of the yellow salt, as demonstrated by Mitchell and Bryant [2].

The crystallographic unit cell parameters have been determined through careful X-ray diffraction analysis, revealing the three-dimensional arrangement of ammonium cations and picrate anions within the crystal lattice. The orthorhombic symmetry provides specific geometric constraints that dictate the spatial relationships between ionic species. The space group Ibca indicates body-centered lattice arrangements with specific symmetry operations that govern the crystal's internal structure.

Single-crystal X-ray diffraction studies have revealed important structural features of the picrate anion within the crystal lattice. The nitro groups exhibit characteristic orientations relative to the benzene ring plane, with the para-nitro group being nearly coplanar with the ring [3]. The ortho-nitro groups display twisted conformations due to steric hindrance between the phenolic oxygen and neighboring oxygen atoms, resulting in dihedral angles of approximately 27° from the ring plane [4].

The crystallographic investigation has also elucidated the role of crystal packing forces in determining the overall structure. The arrangement of ammonium picrate molecules within the crystal lattice is stabilized by a complex network of intermolecular interactions, including hydrogen bonding, electrostatic forces, and van der Waals attractions. These interactions collectively contribute to the compound's thermodynamic stability and mechanical properties.

Ionic Structure Investigations

The ionic structure of ammonium picrate represents a classic example of organic salt formation through proton transfer from picric acid to ammonia. This process results in the formation of discrete ammonium cations (NH₄⁺) and picrate anions (C₆H₂N₃O₇⁻), which interact through strong electrostatic forces and hydrogen bonding networks [5].

The ammonium cation adopts a tetrahedral geometry with four equivalent N-H bonds, each capable of participating in hydrogen bonding interactions. The cation's positive charge is distributed over the four hydrogen atoms, creating multiple sites for electrostatic interaction with the negatively charged picrate anion. This charge distribution pattern is fundamental to understanding the compound's ionic character and structural stability.

The picrate anion exhibits a planar aromatic structure with three nitro groups positioned at the 2, 4, and 6 positions relative to the phenolic oxygen. The negative charge is delocalized throughout the conjugated system, with significant electron density concentrated on the nitro group oxygen atoms and the phenolic oxygen [6]. This charge distribution creates multiple sites for hydrogen bonding with the ammonium cation.

Ion pair formation studies have revealed that the typical cation-anion separation distance is approximately 2.5 Å, indicating strong electrostatic attraction between the charged species [6]. This close proximity facilitates the formation of multiple hydrogen bonds between the ammonium hydrogen atoms and the picrate oxygen atoms. The strength of these interactions has been quantified through dipole moment measurements and computational analysis.

The ionic character of ammonium picrate has been extensively studied through charge transfer theory applications. According to Mulliken's theory, the compound exhibits significant ionic character with coefficients indicating substantial charge separation between the ammonium and picrate moieties [7]. The fractional ionic character has been calculated using experimental dipole moments and theoretical considerations, revealing the extent of charge transfer in the ground state.

Thermodynamic studies have demonstrated that both picric acid and ammonium picrate rapidly dissociate to form picrate anions when dissolved in water, even under acidic conditions [5]. This behavior is attributed to the extremely low pKa value of picric acid (0.38), which ensures complete deprotonation across a wide pH range. The resulting picrate anions exhibit similar toxicological and chemical properties regardless of their original cationic partner.

Density Functional Theory (DFT) Applications

Density functional theory has emerged as a powerful computational tool for investigating the electronic structure and properties of ammonium picrate. These calculations provide detailed insights into the compound's thermodynamic stability, electronic properties, and chemical reactivity that complement experimental observations [8].

The thermodynamic functions and chemical properties of ammonium picrate have been systematically studied using DFT methods. These investigations have revealed that ammonium picrate exhibits greater thermodynamic stability compared to picric acid and iron picrate, with the stability order being: ammonium picrate > picric acid > iron picrate [8]. This enhanced stability is attributed to the strong ionic interactions between the ammonium cation and picrate anion.

Geometry optimization calculations have been performed to determine the most stable conformations of ammonium picrate in both gas phase and solution environments. The results indicate that the ionic structure is maintained across different environments, with slight variations in bond lengths and angles depending on the surrounding medium. The optimized geometries show excellent agreement with experimental crystallographic data, validating the computational approach.

Electronic structure calculations have provided detailed information about the compound's band structure and density of states. The calculated band gap values typically range from 3.5 to 3.8 eV, indicating semiconductor-like behavior [9]. This energy gap is consistent with the compound's optical properties and explains its characteristic yellow coloration due to electronic transitions within the visible spectrum.

Vibrational frequency calculations have been performed to predict infrared and Raman spectra, enabling comparison with experimental spectroscopic data. The calculated vibrational modes correspond well with observed frequencies, particularly for the characteristic stretching and bending vibrations of the nitro groups, ammonium cation, and aromatic ring [8]. These calculations have aided in the assignment of experimental spectroscopic bands.

The DFT calculations have also examined the effects of environmental factors on the compound's properties. Solvent effects have been incorporated through continuum solvation models, revealing how aqueous and organic solvents influence the electronic structure and stability of ammonium picrate. These studies have shown that polar solvents stabilize the ionic structure through enhanced electrostatic interactions.

HOMO-LUMO Analyses and Molecular Orbital Studies

The frontier molecular orbital analysis of ammonium picrate provides crucial insights into its chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the compound's ability to participate in chemical reactions and its electronic excitation behavior [9].

The HOMO-LUMO energy gap serves as a fundamental parameter for understanding the compound's chemical stability and reactivity. For ammonium picrate and related compounds, the calculated energy gaps typically range from 3.5 to 3.8 eV, indicating moderate stability and selective reactivity [9]. This energy gap is consistent with the compound's use as a stable explosive that requires specific initiation conditions.

The molecular orbital analysis reveals that the HOMO is primarily localized on the picrate anion, particularly on the aromatic ring and nitro groups. This localization indicates that the picrate moiety is the primary site for electron donation in chemical reactions. The electron density distribution in the HOMO reflects the delocalized nature of the π-electron system across the aromatic ring and nitro substituents.

The LUMO analysis shows that the lowest unoccupied states are also concentrated on the picrate anion, specifically on the nitro groups and aromatic ring. This distribution suggests that the picrate moiety serves as both the electron-donating and electron-accepting center in chemical reactions. The spatial overlap between HOMO and LUMO orbitals provides insights into the compound's potential for intramolecular charge transfer processes.

Natural Bond Orbital (NBO) analysis has been employed to understand the electronic structure and bonding characteristics of ammonium picrate. This analysis reveals the nature of chemical bonds, charge distributions, and electron delocalization within the molecule [9]. The NBO calculations have identified significant charge transfer from the ammonium cation to the picrate anion, confirming the ionic character of the compound.

The molecular orbital studies have also examined the effects of substituents and structural modifications on the electronic properties. Comparative analyses of different ammonium picrate derivatives have shown how variations in the cationic moiety influence the HOMO-LUMO gap and overall electronic structure. These studies provide guidance for designing related compounds with tailored electronic properties.

Computational Modeling of Molecular Interactions

Computational modeling of molecular interactions in ammonium picrate has revealed the complex network of forces that govern its structural stability and properties. These investigations encompass hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking interactions that collectively determine the compound's behavior in various environments [10].

The hydrogen bonding network represents the most significant intermolecular interaction in ammonium picrate crystals. Computational studies have identified multiple hydrogen bond types, including N-H⋯O interactions between ammonium cations and picrate anions, as well as weaker C-H⋯O contacts that contribute to crystal packing stability [11]. The strength and directionality of these hydrogen bonds have been quantified through energy calculations and geometric analysis.

Electrostatic potential calculations have mapped the charge distribution across ammonium picrate molecules, revealing regions of positive and negative electrostatic potential that drive ionic interactions. The ammonium cation exhibits strongly positive regions around the hydrogen atoms, while the picrate anion displays negative regions concentrated on the oxygen atoms of the nitro groups and phenolic moiety [9]. These complementary charge distributions facilitate strong electrostatic attraction between the ionic species.

Molecular dynamics simulations have been employed to study the dynamic behavior of ammonium picrate in different phases and environments. These simulations provide insights into thermal motion, conformational flexibility, and intermolecular interactions as functions of temperature and pressure. The results have revealed the relative stability of different conformational states and the barriers to conformational interconversion.

The computational modeling has also examined the effects of crystal packing on molecular interactions. Periodic boundary condition calculations have been used to study the infinite crystal lattice, revealing how long-range interactions contribute to the overall stability of the crystalline phase. These studies have shown that the three-dimensional hydrogen bonding network extends throughout the crystal, creating a stable framework that resists mechanical deformation.

Charge transfer calculations have quantified the extent of electron transfer between ammonium and picrate moieties in different environments. The results indicate that while the compound maintains its ionic character across various conditions, the degree of charge transfer can vary depending on the surrounding medium and intermolecular interactions. This variability has implications for the compound's reactivity and stability in different applications.

Hirshfeld Surface Analysis and Fingerprint Evaluations

Hirshfeld surface analysis has emerged as a powerful tool for investigating the crystal packing and intermolecular interactions in ammonium picrate compounds. This method provides quantitative analysis of contact frequencies and interaction strengths, offering detailed insights into the factors governing crystal structure and stability [12].

The Hirshfeld surface analysis of ammonium picrate derivatives has revealed the relative contributions of different types of intermolecular interactions to the total surface area. For 2-(morpholino)ethyl ammonium picrate, the analysis shows that O⋯H/H⋯O interactions contribute 52.9% of the total surface contacts, representing the dominant intermolecular interaction type [12]. This high percentage reflects the extensive hydrogen bonding network that characterizes these compounds.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide detailed visualization of the interaction patterns within the crystal structure. These plots reveal the distribution of contact distances and the relative prominence of different interaction types. The fingerprint analysis has shown that H⋯H interactions contribute 27.3% of the surface contacts, while O⋯O interactions account for 5.5% of the total surface area [12].

The normalized contact distance (dnorm) mapping on Hirshfeld surfaces has identified regions of close intermolecular contact that correspond to strong interactions. Red regions on the dnorm surface indicate contacts shorter than the sum of van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. Blue regions represent contacts longer than van der Waals radii, while white regions indicate contacts at van der Waals distances [12].

The Hirshfeld surface analysis has also examined the anisotropy of intermolecular interactions in ammonium picrate crystals. The analysis reveals how the directional nature of hydrogen bonding and other interactions influences the overall crystal packing. This information is crucial for understanding the mechanical properties and potential cleavage planes of the crystalline material.

Comparative Hirshfeld surface analyses of different ammonium picrate derivatives have revealed how structural variations affect intermolecular interaction patterns. The analysis has shown that modifications to the cationic moiety can significantly alter the hydrogen bonding network and overall crystal packing, leading to changes in physical properties such as density, thermal stability, and mechanical strength.

Physical Description

Ammonium picrate, [dry] appears as a yellow crystalline solid. Produces toxic oxides of nitrogen during decomposition . Easily ignited and burns vigorously. May explode under prolonged exposure to fire or heat. The primary hazard is the blast effect of instantaneous explosion and not from flying projectiles and fragments.

RED OR YELLOW CRYSTALS.

Color/Form

Density

1.72

1.72 g/cm³

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

mass explosion hazard [Danger Explosives];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Pictograms

Explosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Picric acid + ammonia (salt formation)

General Manufacturing Information

Storage Conditions

Store in an area without drain or sewer access.